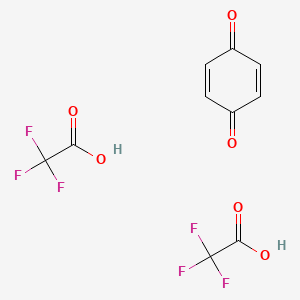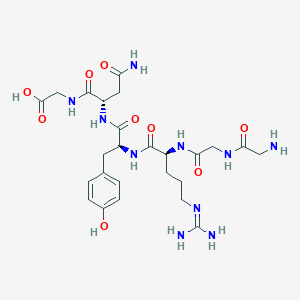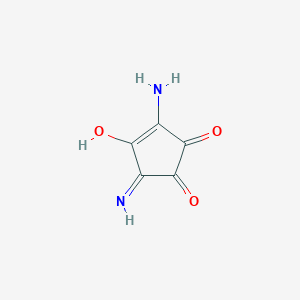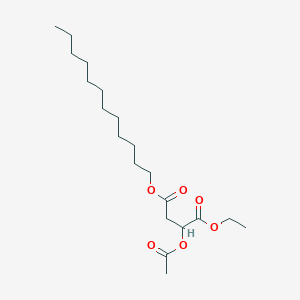![molecular formula C12H29NO5Si B14203914 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol CAS No. 870071-22-0](/img/structure/B14203914.png)
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is an organosilicon compound that features both silane and amino functionalities. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol typically involves the reaction of 3-(Triethoxysilyl)propylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-(Triethoxysilyl)propylamine and glycidol.
Conditions: The reaction is usually conducted in an organic solvent such as toluene or ethanol, under reflux conditions.
Procedure: The reactants are mixed and heated to the reflux temperature of the solvent. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated monitoring systems to maintain reaction conditions and ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of silanols or other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: The compound is used to modify surfaces of materials to enhance their properties, such as hydrophobicity or adhesion.
Coupling Agent: It acts as a coupling agent in composite materials, improving the bond between organic and inorganic components.
Biology:
Bioconjugation: The amino group allows for the conjugation of biomolecules, making it useful in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery systems.
Industry:
Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance and durability.
Coatings: The compound is used in coatings to enhance their protective properties and adhesion to substrates.
Wirkmechanismus
The mechanism of action of 3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol involves its ability to form covalent bonds with various substrates. The silane group reacts with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. The amino group can interact with other functional groups, providing additional bonding sites and enhancing the overall adhesion and compatibility of the material.
Vergleich Mit ähnlichen Verbindungen
(3-Aminopropyl)triethoxysilane: Similar structure but lacks the diol functionality.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of an amino group.
Uniqueness:
3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol: is unique due to the presence of both amino and diol functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.
This compound’s versatility and ability to form strong bonds with various substrates make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
870071-22-0 |
|---|---|
Molekularformel |
C12H29NO5Si |
Molekulargewicht |
295.45 g/mol |
IUPAC-Name |
3-(3-triethoxysilylpropylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H29NO5Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-13-10-12(15)11-14/h12-15H,4-11H2,1-3H3 |
InChI-Schlüssel |
ZBTCDKYSDZMOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNCC(CO)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)

![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)


![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)


![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)

![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
